

# SB-277011 hydrochloride CAS number and chemical properties

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## Compound of Interest

Compound Name: SB-277011 hydrochloride

Cat. No.: B10824336

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## An In-depth Technical Guide to SB-277011 Hydrochloride

Introduction: SB-277011, also known as SB-277011-A, is a potent, selective, and orally active antagonist of the dopamine D3 receptor.[1] It is a significant pharmacological tool for investigating the role of the D3 receptor in the central nervous system (CNS).[2] Developed for its high affinity for the D3 receptor and substantial selectivity over the D2 receptor and other monoaminergic receptors, SB-277011 readily penetrates the blood-brain barrier, making it effective in preclinical in vivo studies.[2][3] Its properties have led to extensive research into its potential therapeutic applications for conditions such as substance use disorders and schizophrenia.[1][3][4]

## Chemical and Physical Properties

**SB-277011 hydrochloride** is the salt form commonly used in research settings. Its key chemical identifiers and properties are summarized below.

Property	Value
CAS Number	1226917-67-4[1]
Alternate CAS	215804-67-4 (hydrochloride); 215803-78-4 (free base)[1][5]
Molecular Formula	C <sub>28</sub> H <sub>32</sub> Cl <sub>2</sub> N <sub>4</sub> O (dihydrochloride)[1]
Molecular Weight	511.49 g/mol (dihydrochloride)[1]
IUPAC Name	N-((1r,4r)-4-(2-(6-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)quinoline-4-carboxamide dihydrochloride[1]
Synonyms	SB-277011A, SB-277011A hydrochloride, SB-277011A dihydrochloride[1]
Appearance	Solid, white
Purity	>98% (HPLC)
Solubility	Soluble in DMSO to 100 mM, water to 10 mM, and ethanol to 10 mM
Storage	Store at 2-8°C for short term, -20°C for long term[1]

## Mechanism of Action and Pharmacology

SB-277011 functions as a competitive antagonist at the dopamine D3 receptor.[1] The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs), which are primarily coupled to the Gi/Go signaling pathway.[6][7] Activation of D3 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[6][8] By binding to the D3 receptor, SB-277011 blocks dopamine from binding and initiating this signaling cascade.

SB-277011 exhibits high affinity for the human and rat D3 receptors with significant selectivity over D2 receptors and a wide range of other receptor types.[3][9][10]

Receptor Target	Binding Affinity (pKi)	Species	Notes
Dopamine D3	7.95 - 8.0[1][3]	Human, Rat	High affinity
Dopamine D2	6.0[1][11]	Human, Rat	~100-fold lower affinity than for D3[3]
5-HT <sub>1B</sub>	<5.2[11]	Human	Low affinity
5-HT <sub>1D</sub>	5.0 - 5.9[1][11]	Human	Low affinity

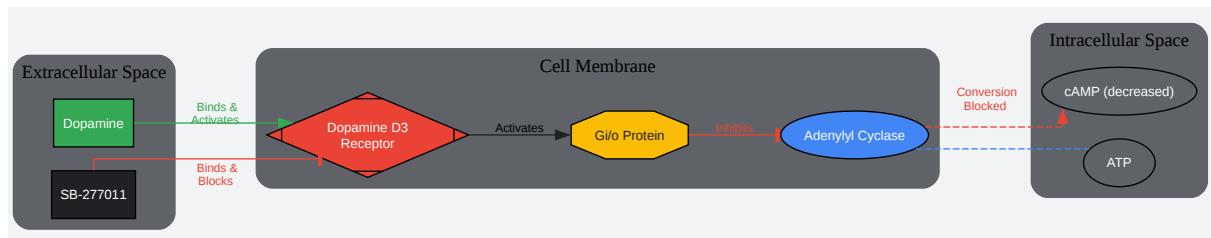
The K<sub>i</sub> values for rodent and human D3 receptors are reported to be 10.7 nM and 11.2 nM, respectively.[11][12]

Preclinical studies in rats have demonstrated that SB-277011 has an excellent pharmacokinetic profile, including good oral bioavailability and high penetration into the central nervous system. [2][11]

Parameter	Value (Rat)
Oral Bioavailability	43%[11]
Plasma Half-life (t <sub>1/2</sub> )	2.0 hours[11]
Plasma Clearance	19-20 mL/min/kg[11][13]
Brain:Blood Ratio	3.6:1[9][11]

## Dopamine D3 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor and the inhibitory action of SB-277011.



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Caption: Antagonistic action of SB-277011 on the D3 receptor signaling cascade.

## Experimental Protocols

The pharmacological profile of SB-277011 has been characterized through various in vitro and in vivo experimental procedures.

**Objective:** To determine the binding affinity ( $K_i$ ) of SB-277011 for dopamine D3 and D2 receptors.

**Methodology:**

- **Membrane Preparation:** Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected to express either human dopamine D3 (hD3) or D2 (hD2) receptors. [3]
- **Assay Buffer:** A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl) is used.
- **Incubation:** Membranes are incubated with a specific radioligand (e.g., [ $^{125}$ I]iodosulpride or [ $^3$ H]spiperone) and varying concentrations of SB-277011. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., haloperidol).
- **Separation:** The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

- **Quantification:** The radioactivity trapped on the filters is measured using a scintillation counter.
- **Data Analysis:** The  $IC_{50}$  (concentration of SB-277011 that inhibits 50% of specific radioligand binding) is calculated. The  $K_i$  value is then determined using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.[\[3\]](#)

**Objective:** To assess the functional antagonist activity of SB-277011 at D3 receptors.

**Methodology:**

- **Cell Culture:** CHO cells expressing the human D3 receptor are cultured on Cytosensor Microphysiometer capsules.[\[3\]](#)
- **Assay Principle:** The microphysiometer measures real-time changes in the rate of acidification of the extracellular medium, which is an indirect measure of overall cellular metabolic activity triggered by receptor activation.
- **Procedure:** The cells are exposed to a known D3 receptor agonist (e.g., quinpirole) to induce an increase in the acidification rate.[\[3\]](#)
- **Antagonism:** To test for antagonism, cells are pre-incubated with various concentrations of SB-277011 before the addition of the agonist.
- **Data Analysis:** The ability of SB-277011 to inhibit the agonist-induced response is quantified, and a  $pK_b$  value (the negative logarithm of the antagonist's dissociation constant) is calculated to represent its potency. An 80-fold selectivity over hD2 receptors was demonstrated using this method.[\[3\]](#)

**Objective:** To measure the effect of SB-277011 on dopamine efflux in specific brain regions of awake, freely moving rats.

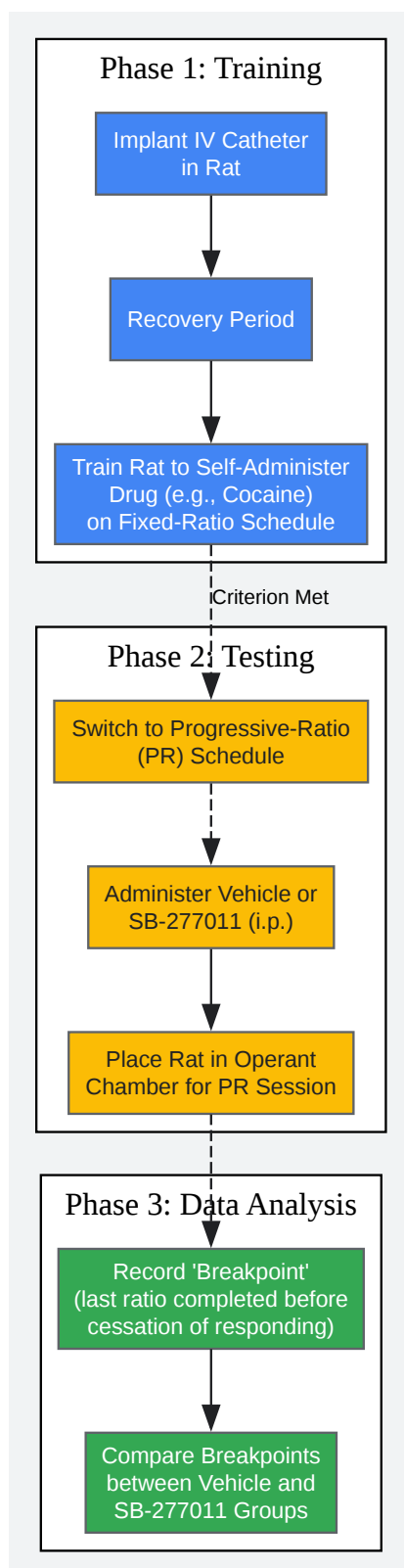
**Methodology:**

- **Surgical Implantation:** A guide cannula is stereotactically implanted above the brain region of interest, such as the nucleus accumbens or striatum.[\[3\]](#)

- **Probe Insertion:** After a recovery period, a microdialysis probe is inserted through the guide cannula.
- **Perfusion:** The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 1-2  $\mu\text{L}/\text{min}$ ).
- **Sample Collection:** The perfusate (dialysate), containing neurotransmitters that have diffused across the probe's semipermeable membrane, is collected at regular intervals (e.g., every 20 minutes).
- **Drug Administration:** After establishing a stable baseline of dopamine levels, SB-277011 is administered (e.g., orally, p.o.). In some studies, its ability to reverse the effects of a D3 agonist like quinolorane is tested.[\[3\]](#)
- **Analysis:** The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
- **Results:** Studies show that SB-277011 can reverse the quinolorane-induced reduction of dopamine efflux in the nucleus accumbens, a region with high D3 receptor expression.[\[3\]](#)

## Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing a compound's reinforcing properties using a progressive-ratio self-administration paradigm, a behavioral assay where SB-277011 has been extensively studied.[\[14\]](#)



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Caption: Workflow for a progressive-ratio cocaine self-administration experiment.

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